BMN 673-d4

Pharmacokinetics Bioanalysis Preclinical Development

BMN 673-d4 is the definitive tetradeuterated internal standard for talazoparib bioanalysis. Its +4 Da mass shift and chemical equivalence to the parent drug ensure identical chromatographic behavior and ionization efficiency, providing superior correction for matrix effects, extraction variability, and instrument drift in LC-MS/MS workflows. Essential for achieving sub-nanogram/mL sensitivity in therapeutic drug monitoring, clinical pharmacokinetic studies, and DMPK assays, thereby exceeding the performance of non-isotopic analogs. This ≥95% pure SIL-IS, with confirmed isotopic enrichment, represents a non-negotiable reagent for validated talazoparib quantification.

Molecular Formula C₁₉H₁₀D₄F₂N₆O
Molecular Weight 384.38
Cat. No. B1155785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMN 673-d4
Synonyms5-Fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-3H-pyrido[4,3,2-de]phthalazin-3-one-d4
Molecular FormulaC₁₉H₁₀D₄F₂N₆O
Molecular Weight384.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMN 673-d4: Talazoparib Deuterated Internal Standard for PARP Inhibitor Bioanalysis


BMN 673-d4 (Talazoparib-d4) is a tetradeuterated analog of talazoparib (BMN-673), a highly potent, orally active poly(ADP-ribose) polymerase 1/2 (PARP1/2) inhibitor [1]. The parent compound talazoparib inhibits PARP1 and PARP2 enzymatic activities with Ki values of 1.2 nM and 0.87 nM, respectively, and has an IC50 of 0.57 nM for PARP1 in cell-free assays [1]. BMN 673-d4 is designed with four deuterium atoms strategically incorporated into the 4-fluorophenyl ring to serve as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis of talazoparib using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This isotopic labeling introduces a mass shift of +4 Da (molecular weight: 384.38 g/mol vs. 380.35 g/mol for unlabeled talazoparib) while preserving the identical chemical and biological properties of the parent compound .

Why BMN 673-d4 Is the Preferred Internal Standard for Talazoparib Quantitation


Generic substitution of a structural analog or non-isotopic internal standard for BMN 673-d4 in LC-MS/MS workflows introduces uncontrolled analytical variability that compromises assay accuracy, precision, and reproducibility. Stable isotope-labeled internal standards (SIL-IS) like BMN 673-d4 are chemically and physically identical to the target analyte except for a defined mass difference, allowing them to co-elute and exhibit near-identical ionization efficiency and matrix effects during chromatographic separation and mass spectrometric detection [1]. In contrast, non-isotopic analogs (e.g., lapatinib used in early talazoparib methods) exhibit different chromatographic retention times and distinct ionization behavior, leading to variable response ratios that cannot reliably correct for sample-to-sample matrix effects, extraction recovery fluctuations, or instrument drift [2]. This is particularly critical for talazoparib due to its low clinical plasma concentrations (ng/mL range), moderate-to-high interindividual pharmacokinetic variability, and the need for precise quantitation in therapeutic drug monitoring and clinical pharmacokinetic studies [3].

BMN 673-d4: Comparative Evidence for Scientific Selection and Procurement


BMN 673-d4 Enables Validated UHPLC-MS/MS Quantitation of Talazoparib in Mouse Plasma with High Accuracy and Precision

BMN 673-d4 was used as the stable isotope-labeled internal standard (SIL-IS) in a validated UHPLC-MS/MS method for talazoparib quantitation in mouse plasma, enabling precise and accurate measurements essential for pharmacokinetic studies [1]. In this method, the matrix effect for talazoparib ranged from 93.7% to 109%, and the mean extraction recovery was between 87.7% and 105%, demonstrating that the co-eluting SIL-IS effectively corrected for ion suppression/enhancement and sample preparation variability [1]. Precision and accuracy (percent bias) of quality control samples were consistently ≤ ±15%, meeting FDA bioanalytical method validation guidelines [1]. In contrast, an earlier LC-MS/MS method using the structurally unrelated compound lapatinib as the internal standard did not report similar correction efficiency metrics and required separate chromatographic conditions, underscoring the superior analytical performance achieved with a matched isotopic internal standard [2].

Pharmacokinetics Bioanalysis Preclinical Development

Talazoparib Exhibits Superior PARP Trapping Potency Compared to Other Clinical PARP Inhibitors

Talazoparib (the parent compound of BMN 673-d4) demonstrates the highest PARP trapping potency among all clinically approved PARP inhibitors, a mechanism that is directly correlated with single-agent anticancer activity [1]. A head-to-head comparison ranked PARP trapping potency as: talazoparib >> niraparib ≈ olaparib ≈ rucaparib > veliparib [1]. Quantitatively, the EC50 for PARP trapping in cellular assays was 1.9 nM for talazoparib, compared to 7.3 nM for olaparib, 6.4 nM for rucaparib, 118.0 nM for niraparib, and 57.7 nM for veliparib [2]. This ~3.8-fold greater trapping potency than olaparib and ~62-fold greater than niraparib translates into enhanced cytotoxic efficacy at clinically relevant concentrations, particularly in BRCA-mutant and homologous recombination-deficient tumor models [3].

PARP Inhibitor Pharmacology Mechanism of Action DNA Damage Response

Talazoparib Demonstrates 20- to >200-Fold Greater Potency Against BRCA-Mutant Cells Than Earlier Generation PARP Inhibitors

In comparative in vitro studies, talazoparib exhibited selective anti-tumor cytotoxicity against BRCA1- and BRCA2-mutant tumor cells with 20- to >200-fold greater potency than earlier generation PARP1/2 inhibitors including olaparib, rucaparib, and veliparib [1]. Specifically, in BRCA1-mutant MX-1 breast cancer cells, talazoparib had an IC50 of 0.3 nM, while in BRCA2-mutant Capan-1 pancreatic cancer cells, the IC50 was 5 nM . In contrast, normal human fibroblasts (MRC-5) and tumor cell lines with wild-type BRCA1/2 genes exhibited IC50 values ranging from 90 nM to 1.9 μM, demonstrating a >300-fold therapeutic window . This differential sensitivity underscores the critical importance of accurate talazoparib quantitation using BMN 673-d4 in pharmacokinetic and pharmacodynamic studies where plasma concentrations in the low nanomolar range must be precisely measured.

Synthetic Lethality BRCA Mutation Cancer Therapeutics

Talazoparib Exhibits >40% Absolute Oral Bioavailability in Rats with Favorable Once-Daily Dosing PK Profile

Talazoparib demonstrates high oral bioavailability (>40% absolute bioavailability in rats when formulated in carboxylmethyl cellulose) and favorable pharmacokinetic properties that enable once-daily dosing in preclinical models [1]. In clinical studies, talazoparib is rapidly absorbed with a median Tmax of 1-2 hours, and a population pharmacokinetic analysis estimated an apparent oral clearance (CL/F) of 6.37 L/h and an apparent volume of the central compartment (V2/F) of 162 L [2]. A mass balance study using 14C-labeled talazoparib in patients determined absolute bioavailability to be at least 54.6%, with a fraction absorbed of at least 68.7% [3]. These PK characteristics necessitate a robust and sensitive bioanalytical method using BMN 673-d4 as the internal standard to accurately capture talazoparib exposure across the full concentration-time profile.

Oral Bioavailability Preclinical Pharmacokinetics Drug Development

Talazoparib Exhibits Cleaner Secondary Pharmacology Profile Than Niraparib and Rucaparib

In a comprehensive secondary pharmacology screen, talazoparib demonstrated a cleaner off-target profile compared to other clinically approved PARP inhibitors [1]. Specifically, talazoparib showed 0 significant off-target hits out of 85 targets screened, while niraparib exhibited 17 hits out of 84 targets (including potent inhibition of the dopamine transporter DAT at 40 nM) and rucaparib showed 13 hits out of 85 targets (including 5HT4 receptor inhibition at 500 nM) [1]. Olaparib also showed no off-target hits (0/85), while veliparib exhibited 5 hits out of 85 targets [1]. This differential selectivity profile underscores the importance of accurate talazoparib quantitation using BMN 673-d4 in studies designed to correlate drug exposure with on-target pharmacology and to rule out off-target contributions to observed effects.

Off-Target Activity Drug Safety Selectivity

BMN 673-d4: Recommended Procurement Scenarios Based on Evidence


Quantitative Bioanalysis of Talazoparib in Preclinical and Clinical Pharmacokinetic Studies

BMN 673-d4 is the required internal standard for any validated LC-MS/MS or UHPLC-MS/MS method designed to quantify talazoparib in biological matrices (plasma, serum, tissue homogenates). As demonstrated by Talebi et al. (2023), the use of [13C,2H4]-talazoparib (a closely related isotopologue to BMN 673-d4) enabled a validated UHPLC-MS/MS method with linearity over 0.5-100 ng/mL, matrix effect correction within 93.7-109%, and precision/accuracy within ±15% [1]. This scenario applies to laboratories conducting preclinical PK studies in rodent models, clinical trial sample analysis, therapeutic drug monitoring, and drug-drug interaction studies involving talazoparib. Procurement of BMN 673-d4 at >95% isotopic purity ensures reliable correction for ion suppression/enhancement, extraction variability, and instrument drift that cannot be achieved with non-isotopic internal standards [2].

Metabolic Stability and Drug Metabolism Studies of Talazoparib

BMN 673-d4 serves as the ideal internal standard for in vitro and in vivo drug metabolism and pharmacokinetic (DMPK) studies of talazoparib. As reported in the metabolic stability assessment of talazoparib, LC-MS/MS methodology using a deuterated internal standard enables precise quantitation of parent drug depletion in liver microsomal incubations, hepatocyte assays, and plasma stability studies [1]. The superior PARP trapping potency of talazoparib (EC50=1.9 nM) compared to olaparib (EC50=7.3 nM) and niraparib (EC50=118.0 nM) [2] means that accurate quantitation at sub-nanomolar concentrations is essential for correlating drug levels with pharmacodynamic effects in target engagement assays. Procurement of BMN 673-d4 is recommended for any laboratory performing in vitro ADME, metabolic profiling, or CYP inhibition/induction studies of talazoparib.

Development of Novel PARP Inhibitor Bioanalytical Assays and Cross-Validation Studies

BMN 673-d4 is a critical reagent for bioanalytical laboratories developing, validating, or cross-validating LC-MS/MS methods for talazoparib. The head-to-head comparative data demonstrating talazoparib's 20- to >200-fold greater potency against BRCA-mutant cells versus earlier PARP inhibitors [1] and its cleaner secondary pharmacology profile (0/85 off-target hits) [2] highlight the need for assay specificity and sensitivity that can only be achieved with a matched SIL-IS. Furthermore, talazoparib's once-daily dosing regimen (1 mg clinical dose) and moderate-to-high interindividual PK variability [3] require bioanalytical methods with high accuracy and precision across a wide concentration range. BMN 673-d4 should be procured by CROs, academic core facilities, and pharmaceutical development laboratories establishing or transferring talazoparib bioanalytical methods to support clinical trials, ANDA filings, or translational research.

Pharmacodynamic Biomarker Studies and Target Engagement Assays

BMN 673-d4 is essential for quantitative bioanalysis supporting pharmacodynamic (PD) biomarker studies where talazoparib plasma or tumor concentrations must be correlated with target engagement endpoints such as PARylation inhibition or PARP trapping. As demonstrated in comparative analyses, only talazoparib left-shifted the functional consequences of PARP trapping (S-phase arrest, apoptosis, S-phase double-stranded breaks) at clinically relevant concentrations (≤ tCavg), whereas other PARP inhibitors required high-dose temozolomide co-treatment [1]. The validated UHPLC-MS/MS method using [13C,2H4]-talazoparib as IS provides the analytical sensitivity (LLOQ 0.5 ng/mL) required to measure talazoparib at the low nanomolar concentrations where its unique PARP trapping pharmacology is operative [2]. Procurement of BMN 673-d4 is indicated for translational oncology laboratories conducting PK/PD modeling, tumor xenograft studies, or ex vivo target engagement assays with talazoparib.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMN 673-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.